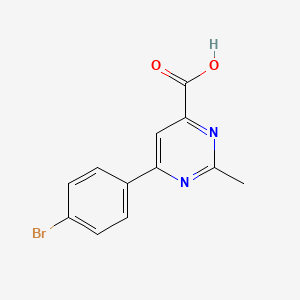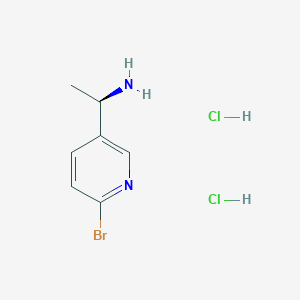
(1R)-1-(6-bromo(3-pyridyl))ethylamine diHCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride is a chemical compound that features a brominated pyridine ring attached to an ethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride typically involves the bromination of a pyridine derivative followed by the introduction of an ethylamine group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The subsequent amination step can be achieved using ethylamine under controlled temperature and pH conditions to ensure the desired stereochemistry.
Industrial Production Methods
On an industrial scale, the production of (1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium thiolate or primary amines in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: De-brominated pyridine derivatives.
Substitution: Thiolated or aminated pyridine derivatives.
Applications De Recherche Scientifique
(1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which (1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The brominated pyridine ring can engage in π-π stacking interactions, while the ethylamine group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-bromo(3-pyridyl))ethylamine: Lacks the stereochemistry and dihydrochloride salt form.
1-(6-chloro(3-pyridyl))ethylamine dihydrochloride: Similar structure but with a chlorine atom instead of bromine.
1-(3-pyridyl)ethylamine dihydrochloride: Lacks the halogen substitution.
Uniqueness
(1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride is unique due to its specific stereochemistry and the presence of a bromine atom, which can influence its reactivity and interaction with biological targets. The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Propriétés
Formule moléculaire |
C7H11BrCl2N2 |
|---|---|
Poids moléculaire |
273.98 g/mol |
Nom IUPAC |
(1R)-1-(6-bromopyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-7(8)10-4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 |
Clé InChI |
SIZDCZLAICMTBV-ZJIMSODOSA-N |
SMILES isomérique |
C[C@H](C1=CN=C(C=C1)Br)N.Cl.Cl |
SMILES canonique |
CC(C1=CN=C(C=C1)Br)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14886347.png)
![2-(((3AR,4R,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14886348.png)

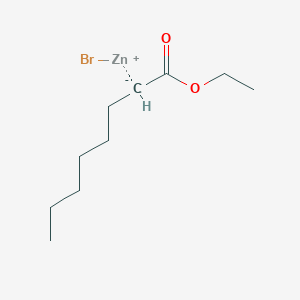
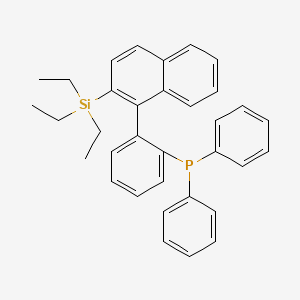
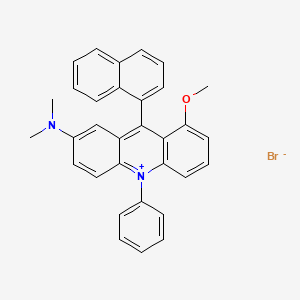

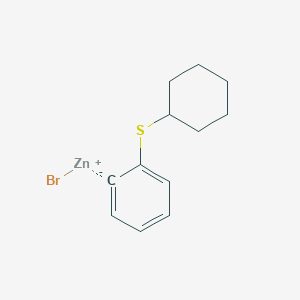
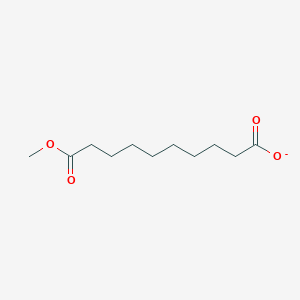
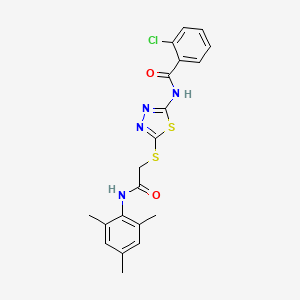
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)
![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)
